In-Depth Technical Guide to 4-Chloro-5-fluoropyrimidine: Properties, Structure, and Synthesis
In-Depth Technical Guide to 4-Chloro-5-fluoropyrimidine: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-fluoropyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on the pyrimidine ring, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, and a plausible synthetic route for 4-Chloro-5-fluoropyrimidine, intended to serve as a valuable resource for professionals in research and development.
Chemical Properties and Structure
4-Chloro-5-fluoropyrimidine is a red-brown liquid at room temperature.[1] The strategic placement of a chloro group at the 4-position and a fluoro group at the 5-position of the pyrimidine ring imparts distinct reactivity, making it a valuable intermediate for nucleophilic substitution reactions.
Quantitative Data
A summary of the key chemical and physical properties of 4-Chloro-5-fluoropyrimidine is presented in Table 1. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting and boiling points are not widely reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClFN₂ | [1] |
| Molecular Weight | 132.53 g/mol | [1] |
| CAS Number | 347418-42-2 | [1][2] |
| Appearance | Red-brown liquid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Structural Representation
The structure of 4-Chloro-5-fluoropyrimidine is characterized by a pyrimidine ring substituted with a chlorine atom at position 4 and a fluorine atom at position 5.
| Identifier | String |
| SMILES | C1=C(C(=NC=N1)Cl)F |
| InChI | InChI=1S/C4H2ClFN2/c5-4-2(6)1-7-3-8-4/h1,3H |
Synthesis of 4-Chloro-5-fluoropyrimidine
Proposed Synthetic Pathway
The synthesis of 4-Chloro-5-fluoropyrimidine can be logically achieved from 5-fluorouracil, a readily available starting material. The process involves two main steps: the tautomerization of 5-fluorouracil to 5-fluoropyrimidin-4-one and the subsequent chlorination to yield the final product.
Caption: Proposed synthesis of 4-Chloro-5-fluoropyrimidine.
Experimental Protocol (Representative)
Materials:
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5-Fluoropyrimidin-4-one
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylaniline (or other suitable base)
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Inert solvent (e.g., toluene, acetonitrile)
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Ice bath
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Standard laboratory glassware for reflux and distillation
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 5-fluoropyrimidin-4-one in an inert solvent.
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Addition of Base: Add N,N-dimethylaniline to the suspension.
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Chlorination: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride via the dropping funnel, maintaining the temperature below 10°C.
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Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice.
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Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield 4-Chloro-5-fluoropyrimidine.
Note: This is a generalized protocol and the specific reaction conditions (e.g., stoichiometry, temperature, and reaction time) may require optimization.
Applications in Research and Development
4-Chloro-5-fluoropyrimidine serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its halogen substitutions enhance its reactivity, making it an ideal starting material for further chemical modifications.[1]
Pharmaceutical Development
This compound is a key intermediate in the development of pharmaceuticals, particularly in the fields of:
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Antiviral Agents: It is utilized in the synthesis of nucleoside analogs, which are fundamental in the treatment of viral infections.[1]
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Anticancer Agents: The pyrimidine scaffold is a common feature in many anticancer drugs, and 4-Chloro-5-fluoropyrimidine provides a convenient entry point for the synthesis of novel therapeutic candidates.[1]
Agrochemicals
In the agrochemical sector, 4-Chloro-5-fluoropyrimidine is used in the formulation of:
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Herbicides and Pesticides: Its derivatives are effective in controlling unwanted plant growth and pests, contributing to improved crop yields.[1]
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, MS) for 4-Chloro-5-fluoropyrimidine is not widely available in the public domain. Researchers are advised to acquire this data on their synthesized or purchased material for verification of structure and purity.
Conclusion
4-Chloro-5-fluoropyrimidine is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. While detailed experimental data is somewhat limited in publicly accessible sources, its established role as a precursor to complex, biologically active molecules underscores its importance in modern chemical synthesis and drug discovery. The information and representative protocols provided in this guide aim to facilitate its use in research and development endeavors.
